Atractylodin

Description

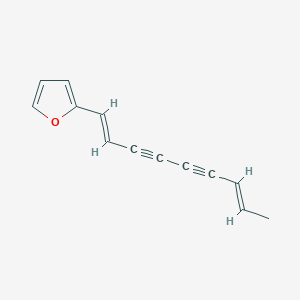

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(1E,7E)-nona-1,7-dien-3,5-diynyl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h2-3,8-12H,1H3/b3-2+,10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBKWAXRYIITKG-QFMFQGICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CC#C/C=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019940 | |

| Record name | Atractylodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55290-63-6 | |

| Record name | Atractylodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55290-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atractylodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atractylodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atractylodin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATRACTYLODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V73E8B6UAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atractylodin: A Comprehensive Technical Guide to its Pharmacological Effects and Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractylodin, a key bioactive polyacetylene compound isolated from the rhizomes of Atractylodes species, has garnered significant attention for its diverse pharmacological properties. This technical guide provides an in-depth overview of the pharmacological effects and bioactivities of this compound, with a focus on its anti-inflammatory, anticancer, and neuroprotective potential. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the intricate signaling pathways modulated by this promising natural product. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound is a naturally occurring polyacetylene that is a major constituent of the traditional Chinese medicinal herb Atractylodes lancea (Thunb.) DC.[1][2]. Traditionally used for treating gastrointestinal disorders, recent pharmacological studies have unveiled a broader spectrum of bioactivities, positioning this compound as a compound of interest for modern therapeutic applications.[3][4][5] Its reported effects span anti-inflammatory, anticancer, neuroprotective, and immunomodulatory activities, mediated through the modulation of various cellular signaling pathways.[3][6][7] This guide aims to consolidate the current scientific knowledge on this compound, providing a technical foundation for further research and development.

Pharmacological Effects and Bioactivities

Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties in various in vitro and in vivo models. It effectively suppresses the production of pro-inflammatory cytokines and mediators.[1][2]

Key Anti-inflammatory Activities:

-

Inhibition of Pro-inflammatory Cytokines: this compound significantly reduces the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in various inflammatory conditions.[8][9]

-

Suppression of Inflammatory Mediators: It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.

-

Modulation of Immune Cells: this compound can manipulate the maturation of dendritic cells, key antigen-presenting cells, thereby modulating the adaptive immune response.[6]

-

Amelioration of Inflammatory Diseases: In animal models, this compound has shown therapeutic potential in treating conditions such as dextran sulfate sodium (DSS)-induced colitis and collagen-induced arthritis.[6][10]

Anticancer Effects

This compound exhibits cytotoxic and anti-proliferative activities against a range of cancer cell lines, suggesting its potential as an anticancer agent.[3][4][11]

Key Anticancer Activities:

-

Induction of Apoptosis: this compound induces programmed cell death in cancer cells through the activation of caspase-3/7.

-

Cell Cycle Arrest: It can arrest the cell cycle at the G1 phase, thereby inhibiting cancer cell proliferation.

-

Inhibition of Metastasis: this compound has been shown to suppress the migration and invasion of cancer cells.[3][4]

-

Modulation of Cancer-Related Signaling Pathways: Its anticancer effects are mediated through the regulation of pathways such as Notch and PI3K/AKT/mTOR.[3][12]

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties, offering potential therapeutic avenues for neuroinflammatory and neurodegenerative disorders.[7]

Key Neuroprotective Activities:

-

Reduction of Neuroinflammation: this compound ameliorates lipopolysaccharide (LPS)-induced neuroinflammation in mice by reducing microglial activation and the release of pro-inflammatory cytokines in the brain.[7]

-

Attenuation of Neuronal Damage: It has been shown to protect against neuronal damage in models of neuroinflammation.[7]

-

Modulation of Neuroprotective Pathways: The neuroprotective effects of this compound are associated with the upregulation of the BDNF/Akt pathway.[7]

Quantitative Data

The following tables summarize the key quantitative data on the bioactivities of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CL-6 | Cholangiocarcinoma | 216.8 | [11] |

| OUMS | Normal Human Embryonic Fibroblast | 351.2 | [11] |

| HCT116 | Colon Cancer | >100 (non-cytotoxic up to 100 µM) | [10] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Model | Animal | This compound Dose | Key Findings | Reference |

| DSS-Induced Colitis | Mice | 40 mg/kg (i.p.) | Increased survival rate, reduced colitis symptoms. | [10] |

| Collagen-Induced Arthritis | DBA/1 Mice | Not specified (i.p.) | Reduced paw swelling and clinical arthritis scores. | [6] |

| LPS-Induced Neuroinflammation | Mice | Not specified | Reduced pro-inflammatory cytokines (e.g., IL-1β) in the hippocampus. | [7] |

| Listeria monocytogenes Infection | Balb/C Mice | 60 mg/kg/day (s.c.) | Decreased levels of IFN-γ, TNF-α, IL-6, and IL-1β in liver tissues. | [9] |

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways.

Anti-inflammatory Signaling Pathways

This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: this compound's anti-inflammatory mechanism.

Anticancer Signaling Pathways

The anticancer activities of this compound involve the downregulation of the Notch and PI3K/AKT/mTOR signaling pathways.[3][12]

Caption: this compound's anticancer signaling pathways.

Neuroprotective Signaling Pathway

This compound's neuroprotective effects are associated with the activation of the BDNF/Akt signaling pathway.[7]

Caption: this compound's neuroprotective signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's bioactivities.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[11]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins in signaling pathways affected by this compound.

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell or tissue lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the mRNA expression levels of target genes, such as pro-inflammatory cytokines, in response to this compound treatment.[13][14]

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target and reference genes

-

SYBR Green or TaqMan master mix

-

Real-time PCR instrument

Procedure:

-

Isolate total RNA from cells or tissues using an RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the total RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with the cDNA template, primers, and master mix.

-

Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.

-

Analyze the amplification data and determine the cycle threshold (Ct) values.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to a reference gene (e.g., GAPDH or β-actin).

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This in vivo model is used to evaluate the anti-inflammatory effects of this compound on colitis.[1][15]

Animals:

-

C57BL/6 mice (6-8 weeks old)

Procedure:

-

Induce colitis by administering 2-5% (w/v) DSS in the drinking water for 5-7 days.

-

Administer this compound (e.g., 40 mg/kg) or vehicle control intraperitoneally or orally daily during the DSS treatment period.

-

Monitor the mice daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

-

At the end of the experiment, sacrifice the mice and collect the colons.

-

Measure the colon length and collect tissue samples for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This in vivo model is used to assess the neuroprotective and anti-neuroinflammatory effects of this compound.[16][17]

Animals:

-

C57BL/6 mice

Procedure:

-

Administer this compound or vehicle control to the mice.

-

After a pre-treatment period, induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 0.25-1 mg/kg).

-

Perform behavioral tests (e.g., open field test, forced swim test) to assess sickness behavior and depressive-like symptoms.

-

Sacrifice the mice at a specific time point after LPS injection (e.g., 24 hours).

-

Collect brain tissue (e.g., hippocampus, cortex) for analysis of microglial activation (Iba-1 staining), pro-inflammatory cytokine levels (ELISA or qRT-PCR), and neuronal damage.

Conclusion

This compound is a multifaceted natural compound with significant pharmacological potential. Its well-documented anti-inflammatory, anticancer, and neuroprotective properties, mediated through the modulation of key signaling pathways, make it a strong candidate for further investigation and development as a therapeutic agent. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering a valuable resource to guide future research in this promising area of natural product drug discovery. Further studies are warranted to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and safety in preclinical and clinical settings.

References

- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. This compound Suppresses Dendritic Cell Maturation and Ameliorates Collagen-Induced Arthritis in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Anti-inflammatory, antioxidant and anti-virulence roles of this compound in attenuating Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cytotoxic activity and molecular targets of this compound in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. elearning.unite.it [elearning.unite.it]

- 15. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 16. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]

- 17. Locomotor and gait changes in the LPS model of neuroinflammation are correlated with inflammatory cytokines in blood and brain - PMC [pmc.ncbi.nlm.nih.gov]

Atractylodin: A Comprehensive Technical Review of its Pharmacology, Molecular Mechanisms, and Therapeutic Potential

An In-depth Guide for Researchers and Drug Development Professionals

Shangai, China - Atractylodin, a naturally occurring polyacetylene compound primarily isolated from the rhizomes of Atractylodes species, has garnered significant scientific interest for its diverse pharmacological activities. This technical whitepaper provides a comprehensive literature review and historical research perspective on this compound, with a focus on its anti-cancer, anti-inflammatory, and metabolic regulatory properties. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, summarizing key quantitative data, experimental methodologies, and an exploration of its molecular mechanisms of action.

Pharmacological Profile of this compound: Quantitative Insights

This compound has demonstrated a range of biological activities, with a substantial body of research focusing on its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. Furthermore, its pharmacokinetic properties, which are crucial for determining dosage and administration routes, have been characterized in animal models.

In Vitro Cytotoxicity

This compound exhibits selective cytotoxicity against a variety of cancer cell lines. The following table summarizes the reported IC50 values, providing a comparative overview of its potency across different cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Citation |

| CL-6 | Cholangiocarcinoma | 216.8 | Not Specified | MTT | [1] |

| HuCCT-1 | Cholangiocarcinoma | 41.66 (µg/mL) | 48 | MTT | [2] |

| CL-6 | Cholangiocarcinoma | 150.63 (ATD-PLGA NPs) | Not Specified | MTT | [3] |

| HuCCT-1 | Cholangiocarcinoma | 29.00 (µg/mL) | 72 | MTT | [4] |

| HCT116 | Colon Cancer | Non-cytotoxic up to 50 µM | 24 | Cell Proliferation | [5][6][7] |

| SW480 | Colon Cancer | Non-cytotoxic up to 50 µM | 24 | MTT | [7] |

| NCM460 | Normal Colon | Non-cytotoxic up to 50 µM | 24 | MTT | [7] |

| OUMS | Normal Fibroblast | 351.2 | Not Specified | MTT | [1] |

Note: ATD-PLGA NPs refer to this compound-loaded poly(lactic-co-glycolic acid) nanoparticles. Conversion of µg/mL to µM requires the molecular weight of this compound (182.22 g/mol ). For example, 41.66 µg/mL is approximately 228.6 µM.

Pharmacokinetic Parameters

Pharmacokinetic studies in animal models have provided essential data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. These parameters are critical for translating preclinical findings to potential clinical applications.

| Species | Dosage and Administration Route | Cmax | Tmax (h) | AUC (0-t) | AUC (0-∞) | Citation |

| Rat | 40 g/kg crude A. rhizoma (oral) | 0.625 ± 0.234 mg/L | 1.0 and 4.0 | - | - | [8] |

| Rat | 40 g/kg processed A. rhizoma (oral) | 2.299 ± 0.225 mg/L | 0.34 and 4.0 | - | - | [8] |

Note: A. rhizoma refers to Atractylodis rhizoma. The presence of double peaks in Tmax suggests potential hepatoenteral circulation.[8]

In Vivo Efficacy of this compound

Preclinical studies using animal models have demonstrated the therapeutic potential of this compound in various disease contexts, particularly in cancer and inflammatory conditions.

Anti-Cancer Activity

In a hamster model of cholangiocarcinoma, treatment with Atractylodes lancea (AL) extract, of which this compound is a major bioactive component, resulted in significant suppression of tumor size and inhibition of lung metastasis.[9] The anti-cancer effects are attributed to the induction of cell cycle arrest and apoptosis.[9] Specifically, AL treatment increased the expression of pro-apoptotic genes like p16, caspase-9, and caspase-3, while decreasing the expression of anti-apoptotic genes such as Akt and Bcl-2.[9] Furthermore, AL was found to inhibit the TGF-β signaling pathway, which is involved in tumor metastasis.[9] In a CCA-xenografted nude mouse model, this compound-loaded nanoparticles (ATD-PLGA NPs) dose-dependently inhibited tumor growth and prolonged survival.[3]

Anti-Inflammatory Effects

This compound has shown significant anti-inflammatory properties in models of intestinal inflammation. In a dextran sodium sulfate (DSS)-induced colitis mouse model, daily administration of 40 mg/kg this compound increased the survival rate of the mice.[5][6] Mechanistically, this compound was found to be an agonist of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of inflammation.[5][6] In rat models of both constipation and diarrhea-predominant intestinal inflammation, this compound reduced proinflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the plasma and inhibited the expression of inflammatory mediators iNOS and NF-κB in the jejunum.[10]

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, contributing to its anti-cancer effects.[11][12] By blocking the phosphorylation of key proteins in this pathway, this compound can induce apoptosis and inhibit the invasion and migration of cancer cells.[11][12]

References

- 1. Cytotoxic activity and molecular targets of this compound in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced Anticancer Activity of this compound-Loaded Poly(lactic-co-glycolic Acid) Nanoparticles Against Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Ameliorates Colitis via PPARα Agonism [mdpi.com]

- 6. This compound Ameliorates Colitis via PPARα Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. phcog.com [phcog.com]

- 9. Apoptotic and Anti-metastatic Effects of Atractylodes lancea (Thunb.) DC. in a Hamster Model of Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ameliorative effects of this compound on intestinal inflammation and co-occurring dysmotility in both constipation and diarrhea prominent rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: An Alkyne Compound with Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. worldscientific.com [worldscientific.com]

Atractylodin Biosynthesis in Atractylodes lancea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylodes lancea (Thunb.) DC., a perennial medicinal herb, is a significant source of bioactive compounds, including the polyacetylene atractylodin. This compound, along with various sesquiterpenoids, contributes to the rhizome's wide-ranging pharmacological activities, such as anti-inflammatory, antimicrobial, and antitumor effects. The growing demand for these phytochemicals necessitates a thorough understanding of their biosynthetic pathways to facilitate metabolic engineering and optimize cultivation practices. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway in A. lancea, integrating findings from transcriptomic, metabolomic, and biochemical studies. It details the core enzymatic steps, regulatory signaling cascades, quantitative data on metabolite distribution, and key experimental protocols for pathway elucidation.

The Core Biosynthesis Pathway of this compound: From Fatty Acid Precursors to a Bioactive Polyacetylene

The biosynthesis of this compound is intricately linked to fatty acid metabolism. Unlike terpenoids, which are derived from isoprene units, polyacetylenes are formed through a series of desaturation and modification reactions of long-chain fatty acids. The proposed pathway begins with oleic acid, a common C18 monounsaturated fatty acid.

The key enzymatic steps are hypothesized to involve:

-

Desaturation: Oleic acid is sequentially desaturated by fatty acid desaturases (FADs) to produce linoleic acid and subsequently γ-linolenic acid. Transcriptomic analyses of A. lancea have identified differentially expressed fatty acid desaturase genes, such as FAB2 and FAD2, that are significantly down-regulated in correlation with polyacetylene biosynthesis, suggesting their involvement in providing precursors.[1] Gamma-linolenic acid is considered a likely intermediate in the pathway leading to this compound.[1]

-

Acetylenation: A crucial step in polyacetylene biosynthesis is the formation of triple bonds from double bonds, a reaction catalyzed by acetylenases. These enzymes are often divergent forms of FAD2-like enzymes. While the specific acetylenases in A. lancea have yet to be fully characterized, their activity is essential for the formation of the characteristic polyacetylene structure of this compound.

-

Further Modifications: Subsequent modifications, such as chain shortening and functional group additions, are likely required to yield the final structure of this compound.

Regulation of this compound Biosynthesis: A Signaling Cascade

The production of this compound in A. lancea is not constitutive but can be induced by external stimuli, such as elicitors from endophytic fungi. This induction is mediated by a sophisticated signaling cascade involving nitric oxide (NO) and salicylic acid (SA).

The signaling pathway unfolds as follows:

-

Elicitor Recognition: An endophytic fungal elicitor is recognized by the plant cells.

-

Nitric Oxide Burst: This recognition triggers a rapid increase in intracellular nitric oxide (NO), a key signaling molecule. This NO burst is mediated by the activation of nitric oxide synthase (NOS).

-

Salicylic Acid Accumulation: The increase in NO leads to the accumulation of salicylic acid (SA), another critical plant defense hormone. The biosynthesis of SA involves the enzyme phenylalanine ammonia-lyase (PAL).

-

Enzyme Activation and Biosynthesis: The signaling cascade culminates in the activation of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid biosynthesis. The increased production of fatty acid precursors fuels the biosynthesis of this compound.

This signaling pathway highlights a sophisticated defense response in A. lancea, where the production of a bioactive secondary metabolite is tightly regulated and induced upon encountering specific microbial signals.

Data Presentation: Quantitative Analysis of this compound

The content of this compound varies significantly depending on the chemotype, geographical origin, and tissue of Atractylodes lancea. The "Maoshan" chemotype is particularly known for its high content of this compound and atractylon.[2][3]

| Plant Material | This compound Content | Reference |

| A. lancea from Jiangsu (Maoshan type) | High | [4] |

| A. lancea from Anhui (Dabieshan type) | Low | [4] |

| A. lancea from Henan (Dabieshan type) | Low | [4] |

| A. lancea from Hubei (Dabieshan type) | Low | [4] |

| Rhizomes | Major accumulation site | [4] |

| Fibrous roots, flowers, leaves, stems | Lower accumulation | [4] |

| Secretory cavities (Maoshan type) | High concentration | [4] |

| Periderm (Dabieshan type) | Low to no detection | [4] |

Table 1: Relative this compound Content in Different Atractylodes lancea Samples.

| Treatment of A. lancea Cell Suspension Cultures | Maximum this compound Content (µg/L) | Fold Increase vs. Control | Reference |

| Control | ~18.9 | - | [5] |

| 40 mg/L Rhizoctonia SP1 elicitor (added on day 12) | 28.06 | 1.48 | [5] |

Table 2: Elicitor-Induced this compound Production in Atractylodes lancea Cell Suspension Cultures.

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantification of this compound in A. lancea rhizomes.

a. Sample Preparation:

-

Dry the rhizomes of A. lancea at a controlled temperature (e.g., 50°C) to a constant weight.

-

Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh).

-

Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

-

Add 10 mL of n-hexane and perform ultrasonic extraction for 30 minutes at room temperature.[6]

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm organic filter membrane into a GC vial.

b. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 min.

-

Ramp to 180°C at 10°C/min.

-

Ramp to 280°C at 20°C/min, hold for 5 min.

-

-

MS Interface Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 35-550.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

c. Quantification:

-

Prepare a standard curve using a certified reference standard of this compound.

-

Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Preparation and Application of Endophytic Fungal Elicitor

This protocol describes the preparation of a crude elicitor from an endophytic fungus isolated from A. lancea and its application to cell suspension cultures.[7]

a. Fungal Culture:

-

Isolate an endophytic fungus (e.g., Cunninghamella sp.) from surface-sterilized A. lancea tissues on Potato Dextrose Agar (PDA).

-

Inoculate a 250 mL Erlenmeyer flask containing 80 mL of Potato Dextrose Broth (PDB) with a mycelial plug from a 7-day-old culture.

-

Incubate the flask on a rotary shaker at 150 rpm and 28°C for 5 days.

b. Elicitor Preparation:

-

Harvest the fungal mycelia by filtration.

-

Grind the mycelia using a sterile mortar and pestle.

-

Resuspend the ground mycelia in distilled water (e.g., 1:10 w/v).

-

Autoclave the fungal suspension at 121°C for 20 minutes. This autoclaved suspension serves as the crude elicitor.

c. Elicitor Treatment of A. lancea Cell Suspension Cultures:

-

Establish a cell suspension culture of A. lancea in a suitable medium (e.g., Murashige and Skoog medium supplemented with growth regulators).

-

To a 14-day-old cell culture, add the prepared fungal elicitor to achieve the desired final concentration (e.g., 30 mg/L carbohydrate equivalents).

-

Incubate the treated cultures under the same conditions as the control cultures.

-

Harvest the cells at different time points (e.g., 1, 3, 5, 7, 9, and 11 days) for analysis of this compound content and enzyme activities.

Enzyme Activity Assays

a. Nitric Oxide Synthase (NOS) Activity Assay:

-

NOS activity can be measured using commercially available kits (e.g., from Cayman Chemical or Sigma-Aldrich). These kits typically rely on the conversion of radiolabeled L-arginine to L-citrulline or the colorimetric detection of nitrite, a stable breakdown product of NO.[8][9]

-

General Principle (Colorimetric):

-

Prepare a protein extract from the treated and control plant cells.

-

Incubate the protein extract with a reaction mixture containing L-arginine and necessary cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin).

-

The NO produced is converted to nitrite.

-

Nitrite is quantified using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically at ~540 nm.

-

b. Phenylalanine Ammonia-Lyase (PAL) Activity Assay:

-

PAL activity is determined by measuring the formation of trans-cinnamic acid from L-phenylalanine.

-

General Principle:

c. Acetyl-CoA Carboxylase (ACC) Activity Assay:

-

ACC activity can be assayed by measuring the incorporation of radiolabeled bicarbonate into malonyl-CoA or by a coupled spectrophotometric assay.

-

General Principle (Spectrophotometric):

-

ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.

-

The ADP produced in this reaction is used in a coupled reaction with pyruvate kinase and lactate dehydrogenase, leading to the oxidation of NADH to NAD+.

-

The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is proportional to the ACC activity.[12]

-

References

- 1. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research and Development of Atractylodes lancea (Thunb) DC. as a Promising Candidate for Cholangiocarcinoma Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Authenticating the geographic origins of Atractylodes lancea rhizome chemotypes in China through metabolite marker identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative analysis in different organs and tissue-specific metabolite profiling of Atractylodes lancea from four regions by GC-MS and laser microdissection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Effect of endophytic fungal elicitors on growth and this compound accumulation of cell suspension cultures of Atractylodes lancea] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phcog.com [phcog.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. resources.bio-techne.com [resources.bio-techne.com]

- 11. sunlongbiotech.com [sunlongbiotech.com]

- 12. realgenelabs.com [realgenelabs.com]

Atractylodin: A Technical Whitepaper on its Discovery and Early Research Findings

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atractylodin, a key bioactive polyacetylene compound isolated from the rhizomes of Atractylodes lancea, has emerged as a molecule of significant interest in pharmacological research.[1][2] Traditionally used in East Asian medicine for various ailments, recent scientific investigations have begun to unravel the molecular mechanisms underlying its therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the discovery of this compound and consolidates early research findings, with a focus on its anticancer, anti-inflammatory, and metabolic regulatory properties. Detailed experimental protocols, quantitative data, and visual representations of its signaling pathways are presented to facilitate further research and drug development efforts.

Discovery and Isolation

This compound is a major constituent of Atractylodes lancea, a medicinal plant historically used for treating digestive disorders, inflammatory conditions, and other ailments.[3][4][5] Its isolation is typically achieved through extraction from the plant's rhizomes, followed by purification techniques.

General Isolation Protocol

A general protocol for the isolation of this compound from Atractylodes lancea rhizomes can be summarized as follows:

-

Extraction: The dried rhizomes are powdered and extracted with a solvent such as ethanol or methanol.[5]

-

Purification: The crude extract is then subjected to various chromatographic techniques to isolate this compound. This may involve column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The chemical structure of the purified compound is confirmed using spectroscopic methods, including mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[6]

Early Research Findings: Pharmacological Activities

Early research on this compound has revealed a range of pharmacological activities, primarily focusing on its potential as an anticancer, anti-inflammatory, and metabolic-modulating agent.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, particularly cholangiocarcinoma (CCA) and lung cancer.[7][8][9] Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.[7][8]

Signaling Pathways Implicated in Anticancer Activity:

-

PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and autophagy.[7] Inhibition of this pathway leads to reduced cell proliferation and induction of autophagy in cancer cells.[7]

-

p38 MAPK Pathway: this compound also modulates the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell proliferation, apoptosis, and autophagy.[7]

-

Notch Signaling Pathway: Studies have indicated that this compound can downregulate the Notch signaling pathway, a key regulator of cell fate decisions, proliferation, and apoptosis.[10][11] Specifically, it has been shown to downregulate the expression of the Notch1 receptor.[10][11]

-

ROS-Mediated Signaling: In lung cancer cells, this compound's pro-apoptotic and anti-migration effects are linked to the regulation of reactive oxygen species (ROS)-mediated signaling pathways, including MAPK, STAT3, and NF-κB.[8]

Quantitative Data on Anticancer Activity:

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |

| HuCCT-1 | Cholangiocarcinoma | MTT Assay | IC50 | 29.00 ± 6.44 µg/mL | [10] |

| CL-6 | Cholangiocarcinoma | MTT Assay | IC50 | 220.74 µM | [12] |

| HuCCT-1 | Cholangiocarcinoma | MTT Assay | IC50 | 280.46 µM | [12] |

| A549 | Lung Cancer | CCK-8 Assay | - | Significant inhibition of proliferation | [8] |

Metabolic Regulation

This compound has shown promise in ameliorating metabolic dysfunction-associated steatotic liver disease (MASLD) by activating the AMP-activated protein kinase (AMPK) signaling pathway.[3][13]

Signaling Pathway in Metabolic Regulation:

-

AMPK Pathway: this compound activates AMPK, a key cellular energy sensor.[3][14] This activation leads to the downregulation of lipogenic genes and improvement in glucose intolerance, fatty liver, and obesity in high-fat diet-fed mice.[3]

Quantitative Data on Metabolic Regulation:

| Model | Treatment | Dosage | Effect | Reference |

| High-Fat Diet-Fed Mice | This compound | 5 or 10 mg/kg | Anti-obesity, anti-steatosis, and glucose-lowering effects | [3] |

| HepG2 Cells | This compound | Up to 80 µM | No cytotoxic effects | [3] |

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[5][15][16][17]

Mechanisms of Anti-inflammatory Action:

-

This compound can suppress the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][16]

-

It has been shown to down-regulate the activation of the NLRP3 inflammasome and TLR4.[5]

Experimental Protocols

This section details the methodologies for key experiments cited in early this compound research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

-

Protocol:

-

Cell Seeding: Seed cells (e.g., HuCCT-1, OUMS-36T-1) in a 96-well plate at a density of 8,000 cells per well and incubate for 24 hours.[10]

-

Compound Treatment: Add various concentrations of this compound (e.g., 1.95-250 µg/ml) to the wells and incubate for a specified period (e.g., 72 hours).[10]

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.[10]

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration in the lysates.

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AMPK, p-ACC, PI3K, AKT, mTOR).[3][10]

-

Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

In Vivo Animal Studies

-

Principle: In vivo studies are conducted in living organisms to evaluate the effects of a substance under more complex physiological conditions.

-

Protocol (Example: MASLD model):

-

Animal Model: Use a suitable animal model, such as mice fed a high-fat diet (HFD) for a specified period (e.g., 8 weeks) to induce MASLD.[3]

-

Treatment: Administer this compound orally at different doses (e.g., 5 or 10 mg/kg) for a defined duration.[3]

-

Monitoring: Monitor parameters such as body weight, food intake, and glucose tolerance.

-

Sample Collection: At the end of the study, collect blood and tissue samples (e.g., liver) for biochemical and histological analysis.[3]

-

Analysis: Analyze serum levels of triglycerides, cholesterol, and liver enzymes. Perform histological staining (e.g., H&E and Oil Red O) on liver tissue to assess lipid accumulation.[3]

-

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Produces Antinociceptive Effect through a Long-Lasting TRPA1 Channel Activation | MDPI [mdpi.com]

- 3. Atractylodes Lancea and Its Constituent, this compound, Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Myosin Light Chain Phosphorylation and Promotes Gastric Emptying through Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound Induces Apoptosis and Inhibits the Migration of A549 Lung Cancer Cells by Regulating ROS-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic activity and molecular targets of this compound in cholangiocarcinoma cells [ouci.dntb.gov.ua]

- 10. This compound and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway [journal.waocp.org]

- 12. Enhanced Anticancer Activity of this compound-Loaded Poly(lactic-co-glycolic Acid) Nanoparticles Against Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Atractylodes Lancea and Its Constituent, this compound, Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease via AMPK Activation -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Atractylodis Rhizoma: A review of its traditional uses, phytochemistry, pharmacology, toxicology and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Atractylodin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractylodin, a key bioactive polyacetylene compound isolated from the rhizomes of Atractylodes species, has garnered significant interest for its diverse pharmacological activities. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of viable pharmaceutical formulations and for ensuring the accuracy and reproducibility of preclinical and clinical research. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for its evaluation.

Solubility Characteristics

The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. This compound is characterized as a poorly water-soluble compound.

Solubility in Common Solvents

Quantitative data on the solubility of this compound in various organic solvents and water is summarized in Table 1. It exhibits good solubility in dimethyl sulfoxide (DMSO) and ethanol, but is practically insoluble in water.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 6 mg/mL[1] | ≥ 32.93 mM[1] | Hygroscopic DMSO can impact solubility; use newly opened solvent.[1] |

| Dimethyl Sulfoxide (DMSO) | 36 mg/mL | 197.56 mM | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. |

| Dimethyl Sulfoxide (DMSO) | ≥18.2mg/mL | - | |

| Dimethylformamide (DMF) | 30 mg/mL | - | |

| Ethanol | 10 mg/mL[2] | - | |

| Ethanol | 9 mg/mL | 49.39 mM | |

| Water | < 0.1 mg/mL (insoluble) | - |

Aqueous Solubility at Different pH Values

The aqueous solubility of this compound is pH-dependent, with slightly higher solubility observed in acidic to neutral pH conditions compared to more alkaline or highly acidic environments. This characteristic is important for predicting its dissolution in different segments of the gastrointestinal tract.

Table 2: Aqueous Solubility of this compound at Various pH Levels

| pH | Solubility (µg/mL) |

| 1.1 | Lowest solubility |

| 1.8 | Lowest solubility |

| 4.5 | Lowest solubility |

| 5.8 | 0.93 |

| 6.1 | 0.87 |

| 6.8 | Lowest solubility |

| 7.4 | Lowest solubility |

Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Limited publicly available data exists on the comprehensive stability of this compound under various stress conditions. However, some information regarding its stability in solution for analytical and short-term experimental purposes has been reported.

Solution Stability

Stock solutions of this compound in DMSO are reported to be stable for a limited period under specific storage conditions.

Table 3: Storage Conditions and Stability of this compound Stock Solutions in DMSO

| Storage Temperature | Duration | Notes |

| -80°C | 6 months | Protect from light.[1] |

| -20°C | 1 month | Protect from light.[1] |

A study on the pharmacokinetics of this compound in rat plasma indicated that it is stable under the following conditions:

-

Short-term: 8 hours at room temperature.

-

Freeze-thaw cycles: Stable for three consecutive freeze-thaw cycles.

-

Long-term: 10 days at -20°C.

Photostability

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound, based on established pharmaceutical guidelines.

Solubility Determination: Shake-Flask Method

This protocol describes the equilibrium solubility assessment of this compound.

Objective: To determine the thermodynamic solubility of this compound in a specific solvent.

Materials:

-

This compound (pure compound)

-

Selected solvent (e.g., water, phosphate buffer pH 6.8, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a validated quantitative method for this compound

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The solid phase should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the undissolved particles settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Repeat the sampling at a later time point (e.g., after an additional 24 hours of shaking) to confirm that equilibrium has been reached (i.e., the concentration does not significantly change).

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate and quantify this compound from its potential degradation products. Forced degradation studies are performed to generate these degradation products and to demonstrate the specificity of the method.

Objective: To develop a stability-indicating HPLC method and to investigate the degradation pathways of this compound under various stress conditions.

Part A: Method Development

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with acetonitrile and water is often a good starting point.

-

Detection: UV detection at a wavelength where this compound has maximum absorbance.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Part B: Forced Degradation Protocol

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and then dilute with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and then dilute with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature or a slightly elevated temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified duration. Also, test in solution at a high temperature.

-

Photodegradation: Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions but protected from light.

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

-

Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

-

The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the this compound peak.

Signaling Pathways and Logical Relationships

While not directly related to solubility and stability, understanding the logical flow of drug development is crucial. The physicochemical characterization of a compound like this compound is an early and essential step that informs subsequent stages.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While its solubility profile in common solvents is reasonably characterized, there is a notable lack of comprehensive stability data, particularly concerning its degradation under various stress conditions as per regulatory guidelines. The provided experimental protocols offer a framework for researchers to systematically evaluate these critical physicochemical properties. Further research into the stability of this compound and the identification of its degradation products is essential for its successful development as a therapeutic agent.

References

Atractylodin: A Comprehensive Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractylodin, a key bioactive polyacetylene compound derived from the rhizomes of Atractylodes species, has garnered significant scientific interest for its diverse pharmacological activities. This document provides an in-depth technical overview of the potential therapeutic targets of this compound, focusing on its anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory effects. Detailed summaries of quantitative data, experimental methodologies, and visual representations of the core signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound is a major constituent of Atractylodes lancea, a plant with a long history of use in traditional medicine for treating gastrointestinal disorders, inflammatory conditions, and other ailments[1][2][3][4]. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a multi-target profile that makes it a promising candidate for further investigation. This guide synthesizes the current understanding of this compound's molecular interactions and therapeutic potential.

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits potent anti-inflammatory properties by targeting key signaling pathways involved in the innate immune response.

Inhibition of NLRP3 Inflammasome and TLR4 Signaling

A primary mechanism of this compound's anti-inflammatory action is the downregulation of the NLRP3 inflammasome and Toll-like receptor 4 (TLR4) signaling pathways[5][6][7][8]. In models of acute lung injury and acute liver failure, this compound has been shown to suppress the activation of the NLRP3 inflammasome, leading to a reduction in the secretion of pro-inflammatory cytokines such as IL-1β and IL-6[5][6][8]. It also inhibits TLR4 activation, a critical upstream event in the inflammatory cascade initiated by lipopolysaccharide (LPS)[5][6][8].

dot

Caption: this compound's inhibition of TLR4 and the NLRP3 inflammasome.

Modulation of Microglial Activation

In the central nervous system, this compound has demonstrated the ability to counteract microglial activation[9]. It inhibits the N-acylethanolamine-hydrolyzing acid amidase (NAAA), leading to increased levels of the anti-inflammatory endocannabinoid, palmitoylethanolamide (PEA)[9]. This action, coupled with the suppression of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6 in activated microglia, highlights its neuroprotective potential[9].

Anticancer Activity

This compound has emerged as a promising candidate in oncology research, with demonstrated activity against various cancer cell types through the modulation of multiple signaling pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway in cholangiocarcinoma and breast cancer cells, leading to the induction of autophagy and apoptosis[1][2][3][4][10][11].

dot

Caption: this compound's inhibition of the PI3K/AKT/mTOR pathway.

Notch Signaling Pathway

The Notch signaling pathway plays a critical role in cell fate determination and is often dysregulated in cancer. This compound has been found to downregulate the Notch signaling pathway in cholangiocarcinoma cells, with the Notch1 receptor being a particularly promising target[12][13]. This inhibition contributes to the anti-proliferative effects of this compound[12][13].

STAT3 Signaling

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor cell proliferation, survival, and angiogenesis. This compound has been observed to inhibit the phosphorylation of STAT3, thereby suppressing its activity in cholangiocarcinoma cells[14].

Metabolic Regulation

Recent studies have highlighted the potential of this compound in managing metabolic disorders.

AMPK Activation

This compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[15][16]. This activation leads to the downregulation of lipogenic genes and an improvement in high-fat diet-induced obesity, fatty liver, and glucose intolerance[15]. Molecular docking studies suggest a direct binding affinity between this compound and AMPK[15][16].

dot

Caption: this compound's activation of the AMPK signaling pathway.

PPARα Agonism

This compound has been identified as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in fatty acid metabolism[17][18]. This interaction contributes to its anti-inflammatory effects in colitis models[17][18].

Quantitative Data Summary

| Parameter | Value | Cell Line/Model | Therapeutic Area | Reference |

| IC50 (NAAA Inhibition) | 2.81 µM | N/A | Anti-inflammatory | [19] |

| IC50 (Cytotoxicity) | 216.8 µM | CL-6 (Cholangiocarcinoma) | Anticancer | [14] |

| IC50 (Cytotoxicity) | 351.2 µM | OUMS (Normal Fibroblast) | N/A | [14] |

| IC50 (Cytotoxicity) | 29.00 ± 6.44 µg/ml | HuCCT-1 (Cholangiocarcinoma) | Anticancer | [12][13] |

| In Vivo Dosage | 40 mg/kg | DSS-induced colitis mouse model | Anti-inflammatory | [17][18] |

| In Vivo Dosage | 5 or 10 mg/kg | High-fat diet-fed mice | Metabolic Regulation | [15] |

| Predicted Binding Energy (AMPK) | -5.41 kcal/mol | Molecular Docking | Metabolic Regulation | [15] |

Detailed Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.[12][13][14]

-

Western Blot Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

-

Protocol:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, PI3K, AKT, mTOR, NLRP3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

-

Real-Time PCR (qPCR)

-

Principle: qPCR is used to quantify the expression levels of specific genes.

-

Protocol:

-

Extract total RNA from cells using a TRIzol-based method.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green master mix and gene-specific primers for the target genes (e.g., Notch1, JAG1) and a housekeeping gene (e.g., GAPDH).

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the relative gene expression using the 2-ΔΔCt method.[12][13]

-

In Vivo Acute Lung Injury Model

-

Principle: Intratracheal or intraperitoneal administration of LPS in mice induces a robust inflammatory response in the lungs, mimicking human acute lung injury (ALI).

-

Protocol:

-

Administer this compound (e.g., intraperitoneally) to mice at a specified dose one hour prior to LPS challenge.

-

Induce ALI by intratracheal or intraperitoneal injection of LPS.

-

After a set time (e.g., 6-24 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Analyze BALF for total protein concentration, inflammatory cell counts, and cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA.

-

Process lung tissue for histopathological examination (H&E staining) and myeloperoxidase (MPO) activity assay.[5][6]

-

dot

Caption: Experimental workflow for the in vivo acute lung injury model.

Conclusion and Future Directions

This compound presents a compelling pharmacological profile with multiple potential therapeutic targets across a range of diseases, including inflammatory disorders, cancer, and metabolic conditions. Its ability to modulate key signaling pathways such as NLRP3, TLR4, PI3K/AKT/mTOR, Notch, and AMPK underscores its potential as a lead compound for drug development.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are necessary to optimize dosing and delivery.

-

In Vivo Efficacy in a Broader Range of Disease Models: Further validation of its therapeutic effects in more complex animal models is crucial.

-

Target Deconvolution and Binding Studies: Elucidating the direct molecular interactions of this compound with its targets will provide a more precise understanding of its mechanism of action.

-

Clinical Trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

- 1. This compound: An Alkyne Compound with Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. worldscientific.com [worldscientific.com]

- 3. worldscientific.com [worldscientific.com]

- 4. This compound: An Alkyne Compound with Anticancer Potential. | Semantic Scholar [semanticscholar.org]

- 5. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound attenuates lipopolysaccharide-induced acute lung injury by inhibiting NLRP3 inflammasome and TLR4 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound ameliorates lipopolysaccharide and d-galactosamine-induced acute liver failure via the suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxic activity and molecular targets of this compound in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Atractylodes Lancea and Its Constituent, this compound, Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound Ameliorates Colitis via PPARα Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Atractylodin from Rhizomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylodin is a key bioactive polyacetylene compound found in the rhizomes of various Atractylodes species, notably Atractylodes lancea and Atractylodes chinensis. It is recognized for a range of pharmacological activities, making it a compound of significant interest for research and drug development. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from rhizome plant material.

Data Presentation

The content of this compound can vary significantly depending on the Atractylodes species and the geographical origin of the rhizomes. The following tables summarize quantitative data on this compound content.

Table 1: this compound Content in Different Atractylodes Species and Geographic Locations.

| Species | Geographic Origin | This compound Content (% of Essential Oil) | Reference |

| Atractylodes lancea | Jiangsu, China (Maoshan Chemotype) | High | [1] |

| Atractylodes lancea | Shandong, Shanxi, Hebei, Inner Mongolia (Maoshan Chemotype) | High | [1] |

| Atractylodes lancea | Hubei, Anhui, Shaanxi, West Henan (Hubei Chemotype) | Low | [1] |

| Atractylodes chinensis | - | High content of this compound is characteristic | [2] |

| Atractylodes macrocephala | - | Characterized by the absence or low content of this compound | [2][3] |

Table 2: Comparison of Major Volatile Components in Different Atractylodes lancea Chemotypes.

| Compound | Maoshan Chemotype (e.g., Jiangsu) | Hubei Chemotype (e.g., Hubei) |

| This compound | High | Low |

| Atractylon | High | Low |

| β-eudesmol | Low | High |

| Hinesol | Low | High |

Experimental Protocols

Detailed methodologies for the extraction, purification, and analysis of this compound are provided below.

I. Extraction Protocols

This method is suitable for rapid extraction of this compound for analytical purposes.

-

Sample Preparation: Grind dried Atractylodes rhizomes into a fine powder (60 mesh).

-

Extraction:

-

Weigh approximately 0.5 g of the rhizome powder into a 50 mL centrifuge tube.

-

Add 20 mL of hexane.

-

Perform ultrasonic extraction for 30 minutes at a frequency of 40 kHz.[1]

-

After extraction, allow the mixture to cool to room temperature.

-

-

Filtration and Sample Preparation:

-

Centrifuge the extract at 3000 rpm for 10 minutes.

-

Collect the supernatant for analysis.

-

This method is suitable for larger-scale extraction for purification purposes.

-

Sample Preparation: Coarsely powder the dried Atractylodes rhizomes.

-

Extraction:

-

Macerate the powdered rhizomes in 95% ethanol for 24 hours.

-

Subsequently, perform percolation with 95% ethanol.

-

-

Concentration: Evaporate the ethanol from the percolate under reduced pressure to obtain a concentrated crude extract.

II. Purification Protocols

This technique is used for the initial fractionation of the crude extract to isolate this compound.

-

Column Packing:

-

Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane).

-

Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent such as hexane.

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in a stepwise or gradient manner. A common gradient could be:

-

100% Hexane

-

Hexane:Ethyl Acetate (98:2, v/v)

-

Hexane:Ethyl Acetate (95:5, v/v)

-

Hexane:Ethyl Acetate (90:10, v/v)

-

And so on, increasing the proportion of ethyl acetate.

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the fractions rich in this compound for further purification.

-

For obtaining high-purity this compound.

-

Column: A C18 reversed-phase preparative column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Method Development:

-

First, develop an analytical HPLC method to determine the retention time of this compound.

-

Optimize the separation on the analytical scale before scaling up to the preparative column.

-

-

Sample Preparation: Dissolve the partially purified fraction from column chromatography in the initial mobile phase and filter through a 0.45 µm filter.

-

Purification:

-

Inject the sample onto the preparative HPLC system.

-

Collect the fraction corresponding to the retention time of this compound.

-

-

Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.

III. Analytical Methods

For the quantification of this compound in extracts.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of methanol and water (e.g., 79:21, v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection Wavelength: 340 nm.[4]

-

Injection Volume: 10 µL.[4]

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound.

For the identification and quantification of this compound in essential oil fractions.

-

Sample Preparation: Dissolve the essential oil or hexane extract in a suitable solvent like hexane.

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium.

-

Temperature Program: An example program could be: initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-